molecular formula C26H24ClF3N4O8 B1191847 Sorafenib-galactosamine

Sorafenib-galactosamine

カタログ番号 B1191847
分子量: 612.94
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

科学的研究の応用

Targeted Drug Delivery for Hepatocellular Carcinoma (HCC)

Sorafenib-galactosamine has potential applications in targeted drug delivery, particularly for hepatocellular carcinoma (HCC). Galactosamine (Gal) is a selective ligand for targeting HCC due to its high binding affinity to asialoglycoprotein receptors (ASGPRs) overexpressed in HCC. Engineering nanoparticles like G4 polyamidoamine (PAMAM) dendrimers anchored to galactosamine can enhance the delivery of potent chemotherapeutic agents, such as curcumin derivatives (CDF), into HCC cell lines. This approach could achieve selective high cellular uptake via ASGPR-mediated endocytosis and significantly enhance drug delivery for HCC anticancer therapy and diagnosis (Yousef, Alsaab, Sau, & Iyer, 2018).

Overcoming Sorafenib Resistance

Understanding and overcoming sorafenib resistance is a key area of research. Sorafenib resistance in liver cancer involves mechanisms like crosstalk between PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition. These insights can help develop individualized therapeutic strategies to manage sorafenib resistance, particularly in HCC patients (Zhu, Zheng, Wang, & Chen, 2017).

Predictive and Prognostic Markers in HCC Treatment

Research on sorafenib as a standard care for advanced unresectable HCC has led to the investigation of markers involved in angiogenesis at the expression and genetic level. Clinical and biological markers associated with prognosis have been identified, such as adverse events, macroscopic vascular invasion, single nucleotide polymorphisms, and plasma angiopoietin-2 levels. This research aims to find validated prognostic or predictive factors of response to sorafenib in HCC (Marisi et al., 2018).

Enhancing Sorafenib Efficacy Through Nanoparticles

The development of sorafenib-loaded magnetic nanovectors aims to enhance drug delivery to the disease site with the help of a remote magnetic field. This method could improve cancer treatment while limiting negative effects on healthy tissues. Such nanoparticles have been shown to inhibit cancer cell proliferation through the cytotoxic action of sorafenib and enhance or localize this effect in a desired area (Grillone et al., 2015).

Leveraging Anti-MicroRNA Strategies

A dual-targeting delivery system encapsulating sorafenib and antimiRNA21 in RGD pentapeptide-modified reconstituted high-density lipoprotein (RGD-rHDL/So/antimiRNA21) has been developed for enhanced HCC therapy. This approach significantly strengthens the anti-tumor and anti-angiogenic effect of sorafenib with negligible toxicity and can remodel tumor environments, providing a new method for chemo-gene combined therapy in HCC (Li et al., 2018).

特性

分子式

C26H24ClF3N4O8

分子量

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

外観

Solid powder

同義語

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib-galactosamine
Reactant of Route 2
Reactant of Route 2
Sorafenib-galactosamine
Reactant of Route 3
Sorafenib-galactosamine
Reactant of Route 4
Sorafenib-galactosamine
Reactant of Route 5
Sorafenib-galactosamine
Reactant of Route 6
Sorafenib-galactosamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。